1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
CAS No.: 438234-76-5
Cat. No.: VC21480084
Molecular Formula: C18H21ClN2O2S
Molecular Weight: 364.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438234-76-5 |
|---|---|
| Molecular Formula | C18H21ClN2O2S |
| Molecular Weight | 364.9g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C18H21ClN2O2S/c1-2-15-6-8-18(9-7-15)24(22,23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-9,14H,2,10-13H2,1H3 |
| Standard InChI Key | JGNPQTGKFFJJOX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic organic compound with a molecular formula of C18H21ClN2O2S. It is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and aromatic rings. This compound is of interest in various chemical and pharmaceutical studies due to its potential biological activities and chemical properties.
Biological and Pharmacological Activities
While specific biological activities of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine are not detailed in the available literature, compounds with similar structures often exhibit potential in various therapeutic areas. Piperazine derivatives are known for their diverse pharmacological profiles, including antiviral, antibacterial, and antifungal activities . The sulfonyl group can contribute to the compound's solubility and interaction with biological targets.
Suppliers and Availability
1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine can be sourced from various chemical suppliers, with information available on platforms like Chemicalbook . The compound is identified by its CAS number and other synonyms, facilitating its procurement for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume